![molecular formula C21H22N4O5S B2438194 Chembl4559102 CAS No. 1358915-20-4](/img/structure/B2438194.png)
Chembl4559102
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Description
Chembl4559102 is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Scientific Research Applications
Comprehensive Bioactivity Database
ChEMBL Database Overview
ChEMBL serves as an open large-scale bioactivity database, integrating data from medicinal chemistry literature, neglected disease screenings, crop protection data, drug metabolism, and disposition data, as well as bioactivity data from patents. The database has been enhanced to include assay and target annotations using ontologies, targets, and indications for clinical candidates, addition of metabolic pathways for drugs, and the calculation of structural alerts. Access to ChEMBL data is facilitated through a web interface, RDF distribution, data downloads, and RESTful web services (Gaulton et al., 2016).
Streamlined Access for Drug Discovery Data
ChEMBL Web Services
The ChEMBL web services update has significantly expanded the data accessible from the underlying database and introduced new functionalities. This improvement allows for the streamlined integration of ChEMBL data into drug discovery and chemical biology applications, supporting the construction of relevant applications and data processing workflows (Davies et al., 2015).
Enhanced Data Deposition and Discovery
Direct Deposition of Bioassay Data
ChEMBL has improved its database with more robust capture and representation of assay details, a new data deposition system for updating datasets and depositing supplementary data, and a redesigned web interface with enhanced search and filtering capabilities. These improvements facilitate the direct deposition and discovery of bioassay data, contributing to the database's growth and utility (Mendez et al., 2018).
Broadening Applicability to Crop Protection
Crop Protection Bioassay Data Set
An extensive dataset of bioactivity data related to insecticidal, fungicidal, and herbicidal compounds and assays has been added to ChEMBL, broadening its applicability beyond human health research to include crop protection. This extension demonstrates the database's versatility in serving various scientific research fields (Gaulton et al., 2015).
Chemical Structure Curation and Standardization
Open Source Chemical Structure Curation Pipeline
The development of a chemical curation pipeline using RDKit for ChEMBL highlights the importance of maintaining high-quality, standardized chemical structures in the database. This pipeline ensures that compounds are formatted according to consistent rules and conventions, enhancing the database's reliability and facilitating the comparison and integration of data from different sources (Bento et al., 2020).
properties
IUPAC Name |
8-butyl-11-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-4-5-9-23-19(27)18-14(8-10-31-18)25-20(23)22-24(21(25)28)12-15(26)13-6-7-16(29-2)17(11-13)30-3/h6-8,10-11H,4-5,9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAXSLHRJCWUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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